molecular formula C22H30N6O B5612223 2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5612223
M. Wt: 394.5 g/mol
InChI Key: RMWPFGODBYELTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, typically involves nucleophilic substitution reactions and condensation processes with different reagents to introduce various substituents to the pyrimidine ring. For instance, derivatives of 2-methylpyrido[1,2-a]pyrimidin-4-one have been synthesized by nucleophilic substitution reactions, showcasing the methodological approaches to synthesizing complex pyrimidine structures with varied functional groups (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the title compound, is often characterized by X-ray crystallography, revealing the arrangement of atoms and the geometry around the pyrimidine ring. The crystal and molecular structures of related compounds have been determined, providing insights into the spatial arrangement and confirming the presence of substituted piperazine rings as key structural features (Karczmarzyk & Malinka, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate further .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-17-5-4-6-19(15-17)22(29)28-13-11-27(12-14-28)21-16-20(23-18(2)24-21)26-9-7-25(3)8-10-26/h4-6,15-16H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPFGODBYELTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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